N-[(4-Nitrophenyl)acetyl]glycine
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Overview
Description
N-[(4-Nitrophenyl)acetyl]glycine is an organic compound that features a nitrophenyl group attached to an acetylated glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)acetyl]glycine typically involves the reaction of 4-nitrophenylacetic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Nitrophenyl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
N-[(4-Nitrophenyl)acetyl]glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in enzyme assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Nitrophenyl)acetyl]glycine involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate for enzymes like N-acetyl-β-D-glucosaminidase, where it undergoes hydrolysis to release 4-nitrophenol, which can be detected spectrophotometrically . The molecular pathways involved include the formation of enzyme-substrate complexes and subsequent catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Nitrophenyl)acetyl]alanine: Similar structure but with alanine instead of glycine.
N-[(4-Nitrophenyl)acetyl]serine: Similar structure but with serine instead of glycine.
N-[(4-Nitrophenyl)acetyl]valine: Similar structure but with valine instead of glycine.
Uniqueness
N-[(4-Nitrophenyl)acetyl]glycine is unique due to its specific combination of a nitrophenyl group and glycine, which imparts distinct chemical properties and reactivity. Its small size and simple structure make it an ideal model compound for studying various biochemical and chemical processes.
Properties
CAS No. |
63257-00-1 |
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Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-[[2-(4-nitrophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H10N2O5/c13-9(11-6-10(14)15)5-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |
InChI Key |
UNAKBXLORIDRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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